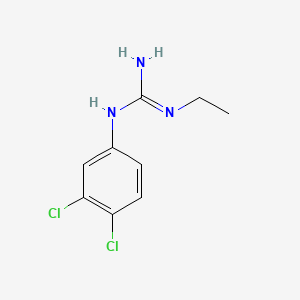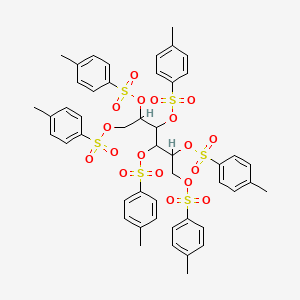
2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C48H50O18S6 and a molecular weight of 1107.29 g/mol . This compound is characterized by the presence of multiple sulfonyloxy groups attached to a hexyl chain, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate involves multiple steps. One common method includes the reaction of hexyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyloxy groups into other molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the activity of enzymes and other proteins, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate include:
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate: This compound has fluorine atoms instead of methyl groups, leading to different chemical properties and reactivity.
4-Methylbenzenesulfonate derivatives: Various derivatives with different alkyl or aryl groups attached to the sulfonyloxy group exhibit unique properties and applications.
The uniqueness of this compound lies in its multiple sulfonyloxy groups, which provide a high degree of functionality and versatility in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
20706-80-3 |
|---|---|
Molekularformel |
C48H50O18S6 |
Molekulargewicht |
1107.3 g/mol |
IUPAC-Name |
2,3,4,5,6-pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C48H50O18S6/c1-33-7-19-39(20-8-33)67(49,50)61-31-45(63-69(53,54)41-23-11-35(3)12-24-41)47(65-71(57,58)43-27-15-37(5)16-28-43)48(66-72(59,60)44-29-17-38(6)18-30-44)46(64-70(55,56)42-25-13-36(4)14-26-42)32-62-68(51,52)40-21-9-34(2)10-22-40/h7-30,45-48H,31-32H2,1-6H3 |
InChI-Schlüssel |
LTWANKHDLPUTEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C)OS(=O)(=O)C5=CC=C(C=C5)C)OS(=O)(=O)C6=CC=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


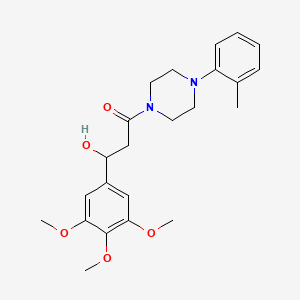

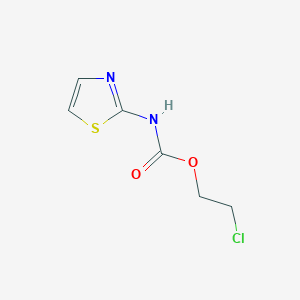
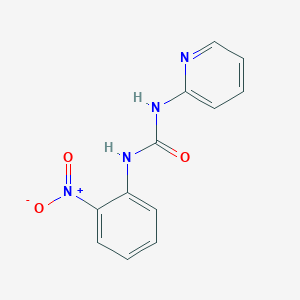
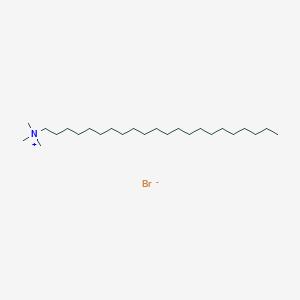
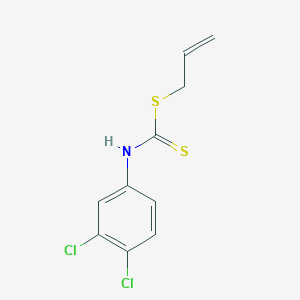
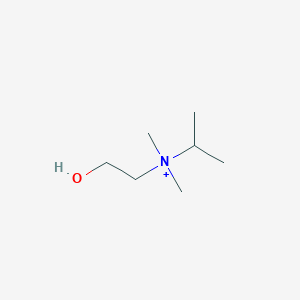


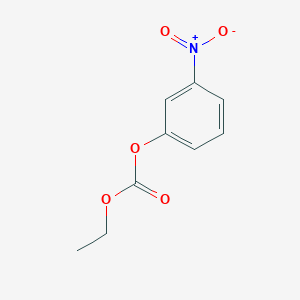
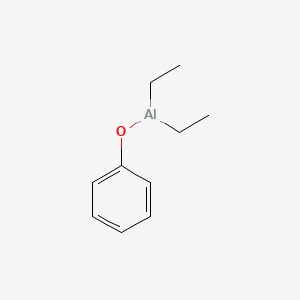
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

